

comparison of perbromic acid with other halogen oxoacids

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Compound Focus: Perbromic acid

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Chemical Properties and Stability Comparison

Perbromic acid is the least stable of the halogen(VII) oxoacids. The table below summarizes key properties for comparison.

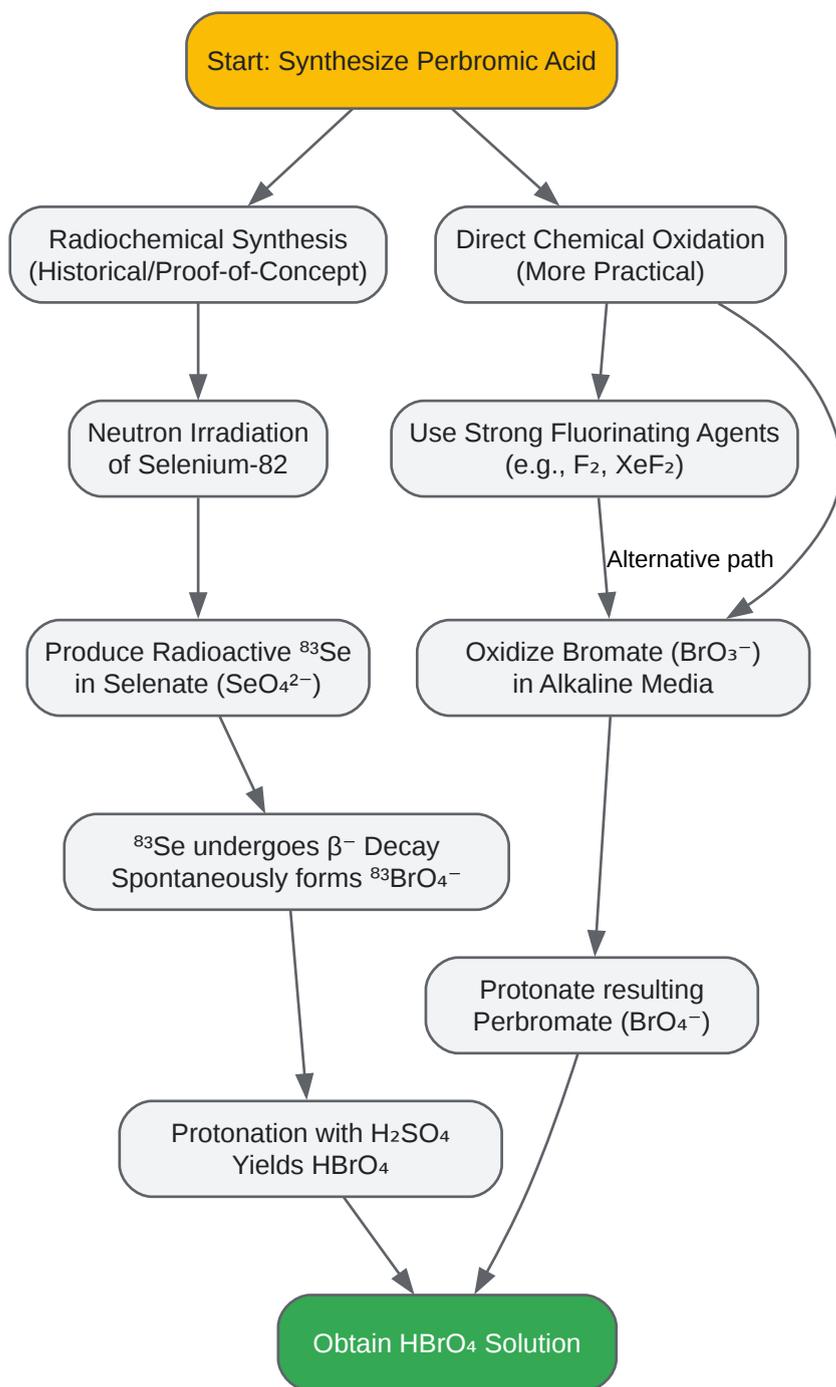
Compound	Formula	Oxidation State	Acid Strength	Stability	Key Characteristics
Perbromic Acid [1] [2] [3]	HBrO ₄	+7	Strong Acid	Unstable (decomposes rapidly to HBrO ₃ and O ₂)	Powerful oxidizer (especially concentrated); colorless liquid; decomposes to toxic brown Br ₂ vapors [1].
Bromic Acid [4] [3]	HBrO ₃	+5	...	More stable than HBrO ₄ [2]	Colorless solution that turns yellow as it decomposes to bromine [4].
Perchloric Acid [2]	HClO ₄	+7	Strong Acid	Very Stable [2]	Extremely strong oxidizer [2].

Compound	Formula	Oxidation State	Acid Strength	Stability	Key Characteristics
Hypobromous Acid [3]	HOBr	+1	Weak Acid	Unstable (exists only in solution) [3]	Effective oxidizing agent in acidic solutions [3].

A defining challenge of **perbromic acid** is that it **cannot be synthesized by the oxidation of bromate** like its chlorine analog. Its preparation requires unique methods, primarily the **protonation of the perbromate ion** [1] [3].

Synthesis Methods and Experimental Protocols

The synthesis of **perbromic acid** and perbromates was a significant historical challenge in inorganic chemistry. The following workflows and protocols are based on established literature.



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Detailed Experimental Protocols

1. Radiochemical Synthesis (Historical Method) [2] This method, used in the initial discovery, involves nuclear transmutation.

- **Procedure:**
 - **Activation:** Irradiate a sample of selenium-82 with neutrons to produce the radioactive isotope selenium-83.
 - **Incorporation:** Incorporate the ^{83}Se into a selenate salt (SeO_4^{2-}).
 - **Decay:** Allow the ^{83}Se to undergo beta decay, which transmutes the selenium atom into bromine-83, forming the perbromate ion ($^{83}\text{BrO}_4^-$).
 - **Protonation:** Treat the resulting salt with concentrated sulfuric acid to protonate the perbromate ion, yielding **perbromic acid**.
- **Note:** This method is not practical for large-scale production due to low yields and the handling of radioactive materials [2].

2. Direct Chemical Oxidation [2] These are more feasible chemical routes.

- **Using Fluorine Gas:**
 - **Reaction:** $\text{BrO}_3^- + \text{F}_2 + 2\text{OH}^- \rightarrow \text{BrO}_4^- + 2\text{F}^- + \text{H}_2\text{O}$
 - **Conditions:** Carry out the reaction in an alkaline solution ($\text{pH} > 12$) at room temperature. Yields can exceed 80%.
 - **Safety:** **Extreme caution** is required due to the high reactivity and toxicity of fluorine gas. Specialized equipment is necessary.
- **Using Xenon Difluoride:**
 - **Reaction:** $\text{BrO}_3^- + \text{XeF}_2 + \text{H}_2\text{O} \rightarrow \text{BrO}_4^- + \text{Xe} + 2\text{HF}$
 - **Conditions:** This reaction proceeds at room temperature in an acidic medium.
 - **Consideration:** The high cost of XeF_2 makes this method less suitable for industrial-scale synthesis [2].

Structural and Spectroscopic Analysis

Experimental characterization confirms the structure and identity of **perbromic acid** and its salts.

- **Molecular Structure:** The perbromate ion (BrO_4^-) adopts a nearly perfect **tetrahedral geometry**. In sodium perbromate monohydrate, the average Br–O bond distance is **1.601(4) Å** and the average O–Br–O angle is **109.5(9)°**, matching an ideal tetrahedron [2].
- **Spectroscopic Signatures:** Raman and infrared spectroscopy are key for identification. The perbromate ion exhibits characteristic vibrational modes due to its tetrahedral symmetry (T_d), including symmetric stretching (ν_1) in the **800-900 cm^{-1}** range [2].

Safety and Handling Protocols

Perbromic acid poses significant hazards and requires stringent safety measures [1]:

- **Primary Hazards:** It is a **powerful oxidizer** and is **corrosive** and a strong **irritant**.
- **Health Risks:** Exposure can damage the skin, eyes, and respiratory and digestive tracts. Overexposure may lead to lung suffocation, loss of consciousness, organ damage, and even death.
- **Decomposition:** It decomposes rapidly, releasing oxygen and toxic brown bromine vapor. This decomposition is autocatalytic at concentrations above 6M and can be catalyzed by metal ions like Ce^{4+} and Ag^{+} .
- **Handling Precautions:** Work must be conducted in a **fume hood** with appropriate personal protective equipment (PPE), including acid-resistant gloves and goggles. Solutions should be kept cool and dilute (<6M) to improve stability, and contact with decomposition catalysts should be avoided.

Key Takeaways for Researchers

- **Unique Instability:** **Perbromic acid**'s most defining feature is its extreme instability compared to its chloric and iodic counterparts, which influences every aspect of its handling and application [1] [2].
- **Synthetic Challenge:** Its preparation is non-trivial and bypasses the direct oxidation path used for other perhalic acids, requiring either sophisticated fluorination chemistry or protonation of pre-formed perbromate [1] [2] [3].
- **Powerful Oxidizer:** Despite its instability, it remains a strong acid and a potent oxidizing agent, useful in specific synthetic contexts, particularly for producing perbromate salts [1].

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